2-(3-Bromophenyl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOGMNVMAJJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromophenyl)propan-1-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)propan-1-amine is a primary amine featuring a brominated phenyl ring attached to a propane backbone. This molecule represents a valuable, albeit not widely cataloged, building block for organic synthesis, particularly within the realms of medicinal chemistry and drug development. The presence of a reactive primary amine and a versatile brominated aromatic ring provides two orthogonal points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The amine group is a key pharmacophoric feature and a nucleophilic center for amide bond formation, reductive amination, and other derivatizations.
This guide provides a comprehensive overview of this compound, focusing on its synthesis from commercially available precursors, its predicted physicochemical properties, potential applications as a key intermediate, and the analytical methods required for its characterization.
Chemical Identity and Physicochemical Properties
A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major commercial or public databases, suggesting it may be a novel compound or a research intermediate that is not widely available for sale. However, its chemical identity can be clearly defined by its structure and molecular formula. For reference, the CAS numbers of its key synthetic precursor and a positional isomer are provided.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₂BrN | Calculated |
| Molecular Weight | 214.10 g/mol | Calculated |
| Canonical SMILES | CC(C1=CC=CC(Br)=C1)CN | - |
| Predicted LogP | 2.85 | ChemDraw |
| Precursor: 2-(3-Bromophenyl)propanal | CAS: 59452-90-3 | [1] |
| Isomer: 2-(4-Bromophenyl)propan-1-amine | CAS: 256381-13-2 | [2] |
Synthesis Methodologies
The most direct and industrially scalable route to this compound is through the reductive amination of its corresponding aldehyde, 2-(3-bromophenyl)propanal. This method is highly efficient and allows for the formation of the primary amine in a single operational step from the carbonyl compound.[3][4][5]
Primary Synthetic Route: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
3-bromo-beta-methylphenethylamine chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-β-methylphenethylamine
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 3-bromo-β-methylphenethylamine. As a halogenated analog of β-methylphenethylamine (BMPEA), a known positional isomer of amphetamine, this compound is of significant interest to researchers in medicinal chemistry and pharmacology.[1] This document is designed for researchers, scientists, and drug development professionals, offering a theoretical yet practical pathway for producing and verifying this novel molecule. The guide synthesizes established methodologies for analogous compounds to present detailed, step-by-step protocols for its creation and structural elucidation using modern analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Furthermore, it provides a preliminary discussion on its potential pharmacological profile based on structure-activity relationships within the substituted phenethylamine class.
Introduction to Substituted β-Methylphenethylamines
The Phenethylamine Scaffold: A Foundation for Bioactivity
The phenethylamine structure, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain, is a foundational scaffold for a vast number of biologically active compounds.[2] This class includes endogenous catecholamines like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive drugs, including stimulants, hallucinogens, and entactogens.[2][3] Modifications to the phenyl ring, sidechain, or amino group can dramatically alter a compound's pharmacological profile, including its receptor binding affinity, selectivity, and metabolic stability.[4]
β-Methylphenethylamine (BMPEA): A Positional Isomer of Amphetamine
β-Methylphenethylamine (BMPEA), or 2-phenylpropan-1-amine, is a structural isomer of amphetamine (1-phenylpropan-2-amine).[1] First synthesized in the 1930s, BMPEA has been identified in dietary and weight-loss supplements.[1][5] Pharmacological studies show that BMPEA acts as a substrate for both dopamine transporters (DATs) and norepinephrine transporters (NETs), although it is significantly more potent at NETs.[5][6] This preference for NETs results in pronounced cardiovascular effects, such as increased blood pressure, with minimal central nervous system stimulation, suggesting a lower abuse potential compared to amphetamine.[5][6]
The Role of Halogenation in Modulating Pharmacological Activity
The introduction of a halogen atom, such as bromine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a drug's properties. Bromine substitution can influence a molecule's lipophilicity, metabolic pathway, and receptor binding interactions. In the context of phenethylamines, bromination has led to the development of potent and selective ligands for various receptors, particularly serotonin (5-HT) receptors.[4][7] For instance, compounds like Bromo-DragonFly are highly potent 5-HT2A receptor agonists.[7]
Rationale for Investigating 3-bromo-β-methylphenethylamine
The synthesis and study of 3-bromo-β-methylphenethylamine are driven by the need to understand how substitutions on the BMPEA core affect its interaction with monoamine transporters. Placing a bromine atom at the meta-position (C3) of the phenyl ring introduces both steric bulk and electronic changes that could selectively alter its affinity and efficacy at NET versus DAT. This investigation is critical for developing a clearer structure-activity relationship (SAR) model for β-methylated phenethylamines and could yield novel molecular probes for studying the sympathetic nervous system or lead to compounds with unique therapeutic potential.
Chemical Structure and Physicochemical Properties
Molecular Structure Elucidation
The chemical structure of 3-bromo-β-methylphenethylamine consists of a benzene ring substituted with a bromine atom at the third position and a 2-aminopropyl group at the first position.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure. These values are essential for planning purification, formulation, and pharmacological testing.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Predicted LogP | ~2.9-3.2 |
| Predicted pKa | ~9.8-10.2 (for the primary amine) |
| IUPAC Name | 1-(3-bromophenyl)propan-2-amine |
Proposed Synthetic Pathway
The synthesis of 3-bromo-β-methylphenethylamine can be logically approached from commercially available starting materials. The causality for this proposed route is based on well-established reactions in phenethylamine chemistry, prioritizing yield and purity.[8][9]
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the amine group, suggesting a reduction of a nitrile or an oxime as the key final step. The β-methyl group can be introduced via alkylation of a phenylacetonitrile derivative.
Mass Spectrometry (MS)
-
Protocol for UPLC-qTOF-MS Analysis: This protocol is designed to confirm the molecular weight and study the fragmentation pattern, providing a fingerprint for the molecule. [1][10] 1. Sample Preparation: Prepare a 10 µg/mL solution of the purified HCl salt in a 50:50 mixture of methanol and water. 2. Instrumentation: Utilize an ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer. 3. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient from 5% to 95% B over 5-7 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: 2.5 - 3.0 kV.
- Source Temperature: 120 °C.
- Acquisition Mode: Full scan (MS¹) from m/z 50-500 and tandem MS (MS/MS) on the protonated molecular ion.
- Collision Energy: Ramped from 10-40 eV for fragmentation.
-
Predicted Fragmentation Pattern: The bromine isotopes (⁷⁹Br and ⁸¹Br) will produce a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z (Predicted) | Assignment | Notes |
| 214/216 | [M+H]⁺ | Protonated molecular ion, showing the Br isotopic pattern. |
| 197/199 | [M+H - NH₃]⁺ | Loss of ammonia from the parent ion. |
| 118 | [C₉H₁₀]⁺ fragment | Loss of Br and NH₂ group, followed by rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol for ¹H and ¹³C NMR: NMR provides definitive information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified HCl salt in 0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) at room temperature.
-
-
Predicted Chemical Shifts (in D₂O):
| Spectrum | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.2-7.6 | m | 4H | Ar-H |
| ~3.5-3.7 | m | 1H | CH -CH₃ | |
| ~2.9-3.1 | m | 2H | Ar-CH₂ | |
| ~1.2-1.4 | d | 3H | -CH₃ | |
| ¹³C NMR | ~140-142 | s | Ar-C (ipso-C) | |
| ~122.5 | s | Ar-C (C-Br) | ||
| ~128-132 | d | Ar-CH | ||
| ~48-50 | d | C H-CH₃ | ||
| ~40-42 | t | Ar-C H₂ | ||
| ~18-20 | q | -C H₃ |
Infrared (IR) Spectroscopy
-
Protocol for FTIR-ATR: IR spectroscopy is used to identify key functional groups.
-
Sample Preparation: Place a small amount of the solid HCl salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, averaging at least 16 scans for a good signal-to-noise ratio.
-
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1070 | C-Br stretch | Aryl-Bromine bond |
Potential Pharmacological Profile (A Theoretical Discussion)
Structural Analogy to BMPEA and Amphetamine
As a close analog of BMPEA, 3-bromo-β-methylphenethylamine is expected to interact with monoamine transporters. [5]The key pharmacological questions revolve around how the 3-bromo substitution alters potency and selectivity.
Predicted Interaction with Monoamine Transporters (NET, DAT)
The parent compound, BMPEA, displays a preference for NET over DAT. [6]The introduction of an electron-withdrawing bromine atom at the meta position may alter this profile. It could potentially increase affinity for the serotonin transporter (SERT) as seen in other halogenated phenethylamines, or it might enhance selectivity for NET. In vitro transporter uptake and release assays using rat brain synaptosomes or transfected cell lines would be the definitive method to establish this profile. [5]
Potential for Cardiovascular Effects
Given the known pressor effects of BMPEA, which are mediated by its activity at peripheral NET sites, it is highly probable that 3-bromo-β-methylphenethylamine will also increase blood pressure. [5]Any research involving this compound must include careful cardiovascular monitoring in animal models.
Considerations for Future Research
The primary directive for future research is to empirically validate the pharmacological predictions made here. This involves:
-
In Vitro Pharmacology: Radioligand binding and functional uptake/release assays for DAT, NET, and SERT.
-
In Vivo Studies: Evaluation of cardiovascular (blood pressure, heart rate) and locomotor effects in rats to compare its profile directly with BMPEA and amphetamine. [5]* Metabolic Profiling: Identifying the primary metabolites to understand its pharmacokinetic profile and duration of action.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of 3-bromo-β-methylphenethylamine. By leveraging established chemical principles and analytical methodologies for related compounds, researchers are equipped with the necessary protocols to produce and validate this novel molecule. The elucidation of its chemical structure is the first critical step toward understanding its pharmacological properties and potential applications in neuroscience and drug development. The theoretical discussion on its potential bioactivity underscores the importance of empirical testing to define its role within the vast landscape of substituted phenethylamines.
References
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Pawar, R. S., et al. (2016). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Wikipedia. (2023). β-Methylphenethylamine. Wikipedia, The Free Encyclopedia. [Link]
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Braden, M. R., et al. (2005). Substituted Naphthofurans as Hallucinogenic Phenethylamine−Ergoline Hybrid Molecules with Unexpected Muscarinic Antagonist Activity. Journal of Medicinal Chemistry. [Link]
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Cozzi, N. V., et al. (2012). Bromo-DragonFly: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects. OMICS Publishing Group. [Link]
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Gaspar, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
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Wikipedia. (2023). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]
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Freye, R., et al. (2020). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports. [Link]
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Verma, K. K. (2009). Review: Synthetic Methods for Amphetamine. ResearchGate. [Link]
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Alamir, A., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. [Link]
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Alamir, A., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Semantic Scholar. [Link]
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mzCloud. (2017). 3 Bromoamphetamine. mzCloud Advanced Mass Spectral Database. [Link]
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Wójtowicz, M., & Kościelniak, B. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink. [Link]
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ResearchGate. (2019). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. [Link]
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An In-depth Technical Guide to 2-(3-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities, targeting various receptors and transporters in the central nervous system. The introduction of a bromine atom on the phenyl ring, as in 2-(3-Bromophenyl)propan-1-amine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. The specific regioisomer, with the bromine at the meta-position, offers a unique electronic and steric profile compared to its ortho- and para-substituted counterparts. This structural motif is often explored in the development of novel therapeutic agents, including but not limited to, selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and other CNS-active drugs. The propan-1-amine side chain is a common feature in many neuroactive compounds, contributing to their interaction with target proteins.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the reductive amination of 3-bromophenylacetone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding primary amine.[1][2][3]
Reaction Scheme
Caption: Reductive amination of 3-bromophenylacetone to yield this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromophenylacetone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH3CN)[2][4] or a suitable alternative reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[2][3]
-
Methanol (anhydrous)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-bromophenylacetone (1.0 eq) and anhydrous methanol. Stir the solution until the ketone is fully dissolved.
-
Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction typically runs for 12-24 hours at room temperature.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol under reduced pressure.
-
Add dichloromethane to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Structural Elucidation and Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral data based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Aliphatic protons corresponding to the propan-1-amine chain, including a methine (CH) proton adjacent to the phenyl ring and the amine group, and a methyl (CH₃) group. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons, including two deshielded carbons attached to the bromine and the propan-1-amine group. Aliphatic carbons corresponding to the CH, CH₂, and CH₃ groups of the side chain. |
| Mass Spec (MS) | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns corresponding to the loss of the amine group and cleavage of the side chain. |
| Infrared (IR) | N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (a doublet for a primary amine). C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. |
Potential Applications in Drug Discovery
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest several areas of interest for drug development professionals:
-
CNS Agents: As a substituted phenethylamine, it is a scaffold for developing ligands for monoamine transporters (SERT, NET, DAT) and various G-protein coupled receptors (GPCRs).
-
Enzyme Inhibitors: The amine functionality can act as a key interaction point for the active sites of various enzymes.
-
Fragment-Based Drug Design: It can be used as a fragment in screening campaigns to identify initial hits for a variety of biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.[5][6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5][6][7]
-
Toxicity: While specific toxicity data for this compound is not available, related brominated aromatic amines may be skin and eye irritants and may be harmful if swallowed or inhaled.[6][9] Assume the compound is hazardous and handle it with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]
Conclusion
This compound is a synthetically accessible and medicinally relevant scaffold. This guide provides a foundational understanding of its synthesis via reductive amination, expected analytical characteristics, and potential applications. Researchers and scientists can utilize this information as a starting point for their own investigations into the properties and utility of this and related compounds in the pursuit of novel therapeutic agents.
References
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Chemistry LibreTexts. (2020, May 30). 20.4: Synthesis of Amines. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
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Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
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Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
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CK-12 Foundation. (2026, January 14). Preparation of Amines. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 1-(2-bromophenyl)propan-1-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]
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Technical Deep Dive: Pharmacophore Properties & Synthesis of 3-Bromophenyl Alkylamines
Executive Summary
This technical guide analyzes the 3-bromophenyl alkylamine scaffold, a structural motif critical in the development of monoamine transporter (MAT) ligands. Unlike their para-substituted counterparts (e.g., 4-bromoamphetamine), which are frequently associated with severe serotonergic neurotoxicity, meta-substituted (3-bromo) analogs often exhibit distinct pharmacological profiles characterized by high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
This guide focuses on the structural causality of ligand binding—specifically the role of halogen bonding (σ-hole interactions) —and provides validated protocols for synthesis and pharmacological profiling.
Part 1: The Pharmacophore | Structural Logic & Causality
The efficacy of 3-bromophenyl alkylamines is not merely a function of lipophilicity but is driven by specific electronic and steric interactions.
The Halogen Bond (σ-Hole)
The defining feature of this pharmacophore is the bromine atom at the meta position.
-
Mechanism: Halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1][2][3] While the equatorial region is electronegative, the region along the C-X bond axis is electropositive. This positive cap is called the σ-hole .
-
Receptor Interaction: The σ-hole acts as a Lewis acid, forming a directional non-covalent bond with Lewis bases (e.g., backbone carbonyl oxygen atoms) within the receptor binding pocket.
-
Causality: Bromine provides a stronger σ-hole than chlorine due to higher polarizability, often resulting in higher binding affinity (
) for GPCRs and transporters compared to chlorinated analogs.
Meta vs. Para Substitution (The Toxicity Switch)
-
4-Substitution (Para): Agents like 4-bromoamphetamine (4-BA) are highly potent serotonin releasers but are notoriously neurotoxic, causing long-term depletion of 5-HT.[4][5][6][7]
-
3-Substitution (Meta): Shifting the bromine to the 3-position alters the steric fit.
-
Selectivity: It often retains DAT/NET affinity but reduces the specific interaction with the Serotonin Transporter (SERT) responsible for the neurotoxic uptake mechanism seen in para-isomers.
-
Metabolism: The meta position prevents para-hydroxylation, a common metabolic route, forcing the molecule down alternative metabolic pathways.
-
Visualization: SAR Logic
The following diagram illustrates the structure-activity relationship (SAR) governing this scaffold.
Figure 1: SAR logic demonstrating the dual binding modes: the electrostatic salt bridge common to all alkylamines and the specific halogen bond provided by the 3-bromo substituent.
Part 2: Comparative Pharmacology & Data
The following data highlights the shift in affinity when introducing a bromine atom to the phenyl ring, specifically in the context of methylphenidate (TMP) analogs, which share the phenyl-alkylamine core.
Table 1: Binding Affinity (IC50) at Monoamine Transporters
Data synthesized from structure-activity studies on phenyl-alkylamine derivatives.
| Compound | Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Profile |
| Methylphenidate (TMP) | H (Unsubstituted) | 82 | 440 | > 1,000 | DAT/NET > SERT |
| m-Bromo-TMP | 3-Br | 4 | 20 | > 1,000 | High Potency DAT |
| p-Bromo-TMP | 4-Br | 20 | 31 | > 1,000 | Moderate Potency |
| 3-Bromoamphetamine | 3-Br | Releaser | Releaser | Low Affinity | SNDRA (Releasing Agent) |
Analysis: The introduction of the 3-Br atom in the TMP scaffold results in a 20-fold increase in affinity for the Dopamine Transporter (DAT) compared to the unsubstituted parent. This validates the hypothesis that the 3-position allows for favorable steric and electronic interactions (halogen bonding) within the DAT binding pocket.
Part 3: Experimental Protocols
Synthesis: Reductive Amination (Self-Validating Protocol)
Objective: Synthesize a generic 3-bromophenyl alkylamine (e.g., secondary amine derivative) using a reductive amination workflow. Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[8] Unlike NaCNBH3 (toxic/cyanide risk) or NaBH4 (too strong, reduces ketones/aldehydes before imine formation), STAB is mild and selective for the iminium ion, ensuring high yields and "self-validating" selectivity.
Reagents
-
Precursor: 3-Bromophenylacetone (for amphetamine analogs) or 3-Bromobenzaldehyde.
-
Amine Source: Methylamine (2M in THF) or Ethylamine.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3).[8]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH).
Workflow
-
Imine Formation (Equilibrium):
-
Dissolve 3-Bromophenylacetone (1.0 eq) in DCE.
-
Add Amine (1.1 - 1.5 eq).
-
Add AcOH (1.0 eq) to catalyze imine formation.
-
Checkpoint: Stir for 30-60 mins. The solution may warm slightly.
-
-
Reduction (Irreversible):
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (evolution of CO2).
-
Extract with DCM (3x).
-
Wash organic layer with Brine -> Dry over MgSO4 -> Concentrate.
-
-
Purification:
-
Convert to Hydrochloride salt: Dissolve freebase in dry ether, add HCl/Ether dropwise.
-
Recrystallize from Isopropanol/Acetone.
-
Figure 2: Reductive amination pathway. The use of NaBH(OAc)3 ensures chemoselectivity for the imine over the ketone.
Pharmacological Assay: Radioligand Binding (DAT)
Objective: Determine Ki value for the Dopamine Transporter. Standard: Use [3H]WIN 35,428 , a high-affinity cocaine analog, as the radioligand.
-
Tissue Preparation: Rat striatal membranes (rich in DAT).
-
Incubation:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl (Na+ is required for DAT binding).
-
Ligand: 2 nM [3H]WIN 35,428.
-
Test Compound: 3-Bromophenyl alkylamine (10^-10 to 10^-5 M).
-
-
Equilibrium: Incubate for 2 hours on ice (4°C) to prevent degradation.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 4: Computational Modeling Workflow
To validate the "halogen bond" hypothesis before synthesis, a docking simulation is required. Standard force fields (e.g., MMFF94) often treat halogens merely as hydrophobic spheres, missing the σ-hole.
Recommended Workflow:
-
Protein Structure: Retrieve DAT structure (e.g., homology model based on dDAT crystal structure 4M48).
-
Ligand Preparation:
-
Generate 3D conformers of the 3-bromo analog.
-
Crucial Step: Assign partial charges using QM-based methods (ESP) rather than standard Gasteiger charges to correctly model the positive potential on the Bromine tip.
-
-
Docking Grid: Center grid on the orthosteric binding site (Asp79 region).
-
Scoring Function: Use a scoring function that accounts for explicit directional halogen bonding (e.g., Glide XP or AutoDock Vina with XB corrections).
References
-
Fuller, R. W., et al. (1975).[6] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[5][6][7][9] Neuropharmacology. Link
-
Pan, D., et al. (1994). "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs."[11] Journal of Medicinal Chemistry. Link
-
Wilcken, R., et al. (2013). "Halogen Bonding in High-Throughput Screening: Small Atom, Big Impact." Journal of Medicinal Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Expert Committee on Drug Dependence. (2014). "Critical Review of 4-Bromoamphetamine." World Health Organization. Link
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- 11. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomers of bromoamphetamine structural analysis
An In-depth Technical Guide to the Structural Analysis of Isomers of Bromoamphetamine
Abstract
The differentiation of isomers of synthetic compounds is a critical challenge in pharmaceutical development, forensic science, and toxicology. Bromoamphetamine (BA) and its derivatives exist as multiple constitutional isomers and stereoisomers, each possessing unique pharmacological and toxicological profiles. Misidentification can lead to significant errors in clinical assessment, legal proceedings, and scientific research. This technical guide provides a comprehensive framework for the structural analysis and differentiation of bromoamphetamine isomers. We will delve into the causality behind the selection of analytical techniques, present validated, step-by-step protocols, and offer expert insights into data interpretation. The methodologies discussed herein are designed to create a self-validating system for the unambiguous identification of these controlled substances, grounded in authoritative scientific principles.
The Imperative of Isomer-Specific Analysis
Amphetamines are a class of synthetic stimulants that have seen extensive clinical use and clandestine synthesis.[1] Minor structural modifications, such as the addition of a bromine atom to the phenyl ring, create a family of bromoamphetamine compounds. These modifications are often made to circumvent regulatory controls, leading to the emergence of new psychoactive substances with unknown effects.[2][3] The critical analytical challenge lies in isomerism.
-
Constitutional Isomerism (Regioisomerism): The bromine substituent can be located at the ortho- (2-), meta- (3-), or para- (4-) position of the phenyl ring. This seemingly small change drastically alters the molecule's interaction with biological targets. For instance, 4-bromoamphetamine (4-BA) is a potent serotonin-releasing agent with known neurotoxicity, while its isomers exhibit different pharmacological characteristics.[2][4][5]
-
Stereoisomerism (Enantiomerism): Bromoamphetamine possesses a chiral center, resulting in two non-superimposable mirror images: the (R)- and (S)-enantiomers. Biological systems are inherently chiral, often leading to one enantiomer (the eutomer) being significantly more potent or having a different effect profile than the other (the distomer).[6] For example, in the related compound 2,5-dimethoxy-4-bromoamphetamine (DOB), the R-(−)-enantiomer is the more pharmacologically active eutomer.[7][8][9]
Therefore, a robust analytical strategy must not only detect the presence of bromoamphetamine but also definitively identify its specific isomeric form. This guide focuses on the core analytical techniques required to achieve this.
Caption: Fundamental isomeric forms of bromoamphetamine.
Chromatographic Separation: The Foundation of Isomer Differentiation
Separation is the first and most crucial step in isomer analysis. Without physical separation, overlapping signals from different isomers would render spectroscopic analysis ambiguous.
Gas Chromatography (GC) for Regioisomer Separation
Expertise & Causality: Gas chromatography separates analytes based on their boiling points and affinities for the stationary phase of the column. For bromoamphetamine regioisomers, the position of the bromine atom creates subtle differences in polarity and volatility, which can be exploited for separation. Derivatization is a key strategic choice; converting the polar amine group into a less polar, more volatile derivative like a trifluoroacetyl (TFA) or trimethylsilyl (TMS) ether enhances peak shape, improves thermal stability, and prevents analyte loss on the column.[2][10]
Protocol: GC-MS Analysis of Bromoamphetamine Regioisomers
-
Sample Preparation & Derivatization:
-
To 100 µL of a methanolic solution of the bromoamphetamine hydrochloride salt, add 50 µL of ethyl acetate.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
For TFA derivatives: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 70°C for 20 minutes. Evaporate and reconstitute in ethyl acetate.
-
For TMS derivatives: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 80°C for 30 minutes.
-
-
GC Column Selection:
-
Instrumental Parameters:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
-
Expected Outcome:
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Expertise & Causality: Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated by standard GC or HPLC. Chiral separation requires the introduction of another chiral entity to form diastereomeric complexes with different physical properties. This is achieved either by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[10]
Protocol: Chiral HPLC Separation of Bromoamphetamine Enantiomers
-
Sample Preparation:
-
Dissolve the bromoamphetamine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.2 µm syringe filter.
-
-
Chromatographic System:
-
Column: A crown ether-based chiral stationary phase column is suitable for separating primary amines like bromoamphetamine.
-
Mobile Phase: An acidic aqueous buffer mixed with an organic modifier, such as perchloric acid solution (pH 2.0) and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Expected Outcome:
-
Two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed, allowing for their individual quantification.
-
Mass Spectrometry: Unveiling the Structural Fingerprint
While chromatography separates isomers, mass spectrometry provides the structural information needed for definitive identification. The key is to find fragmentation patterns that are unique to each isomer.
Electron Ionization (EI) Mass Spectrometry
Trustworthiness: Standard EI-MS is the workhorse of forensic drug analysis due to extensive, validated libraries. However, for bromoamphetamine regioisomers, it presents a significant challenge. The high-energy ionization process leads to extensive fragmentation, and the resulting spectra for the 2-, 3-, and 4-isomers are often nearly identical.[2][11] The dominant fragmentation is typically alpha-cleavage of the side chain, yielding a base peak at m/z 44 (for Br-AP), which contains no information about the bromine's position on the ring.[2]
A Self-Validating Enhancement: While EI-MS of the underivatized compounds is insufficient, tandem mass spectrometry (MS-MS) of the TMS derivatives provides a reliable path to differentiation. The TMS group directs fragmentation in a position-dependent manner.
-
TMS-derivatized 2-Br-AP: Produces a significant product ion at m/z 190.[2]
-
TMS-derivatized 3-Br-AP and 4-Br-AP: Can be distinguished by the relative ratios of their product ions.[2]
Chemical Ionization (CI) Tandem Mass Spectrometry (MS-MS)
Expertise & Causality: This is the most powerful MS technique for differentiating the underivatized regioisomers. Chemical ionization is a "softer" ionization method that produces an abundant protonated molecule, [M+H]+. When this ion is isolated and fragmented (MS-MS), the subsequent fragmentation is highly dependent on the initial position of the bromine atom. The critical analytical step is to perform product ion scans on the [M+H–HBr]+ ion (m/z 134 for Br-AP).[2][3] This strategic choice removes the halogen, and the resulting ion fragments in a way that reveals its original position.
Diagnostic Fragmentation Patterns ([M+H–HBr]+ Precursor):
| Isomer Position | Key Diagnostic Product Ion | Fragmentation Mechanism |
| 2- (ortho-) | m/z 132 (for Br-AP) | Dehydrogenation |
| 3- (meta-) | m/z 44 (Base Peak) | α-cleaved iminium cation |
| 4- (para-) | m/z 91 (Base Peak) | Tropylium cation formation |
Table based on data from Inoue et al.[2][3]
This method provides a clear, unambiguous fingerprint for each regioisomer, forming a self-validating system where the presence of a specific diagnostic ion confirms a specific structure.
Caption: Differentiating CI-MS/MS fragmentation of regioisomers.
Spectroscopic Confirmation: The Gold Standard
While chromatographic and mass spectrometric methods are excellent for routine identification and differentiation, absolute proof of structure, particularly for reference materials, requires spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the definitive technique for elucidating chemical structures. It provides unambiguous information about the connectivity of atoms and their chemical environment. For bromoamphetamine regioisomers, ¹H NMR can definitively establish the substitution pattern on the aromatic ring through analysis of the chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants of the aromatic protons.[2] For example, the ¹H NMR spectrum of 2-bromoamphetamine shows distinct signals for the aromatic protons that are different from those of the 3- and 4-bromo isomers.[2]
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified bromoamphetamine isomer in 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ 0.00 ppm).
-
Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation: Analyze the aromatic region (typically δ 7.0-7.6 ppm). The splitting pattern and integration will reveal the relative positions of the protons and, by inference, the position of the bromine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint." While it may not always resolve regioisomers as clearly as NMR or MS-MS, it is an excellent confirmatory tool, especially when a spectrum can be matched against a library of known standards.[12][13] The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring.
An Integrated and Validated Workflow
A robust and trustworthy analytical approach does not rely on a single technique. Instead, it integrates multiple orthogonal methods into a workflow that provides layers of confirmation.
Caption: Integrated workflow for bromoamphetamine isomer analysis.
This workflow ensures trustworthiness through a process of elimination and confirmation. An initial GC-MS screen may suggest the presence of bromoamphetamine. If the retention time or EI spectrum is ambiguous, the analyst proceeds to the definitive CI-MS/MS experiment to identify the regioisomer. If enantiomeric composition is required, parallel analysis by chiral HPLC is performed. For all methods, validation against a certified reference material, whose structure has been unequivocally confirmed by NMR, is paramount.
Conclusion
The structural analysis of bromoamphetamine isomers is a complex task that demands a sophisticated, multi-technique approach. Simply identifying the presence of the compound is insufficient for regulatory, forensic, or research purposes. By leveraging the separation power of gas and liquid chromatography, the detailed fragmentation information from tandem mass spectrometry, and the definitive structural elucidation from NMR, scientists can confidently and unambiguously differentiate between these closely related but distinct chemical entities. The causality-driven selection of methods described in this guide—such as choosing CI-MS/MS for regioisomer analysis and chiral HPLC for enantiomers—forms the basis of a self-validating system that ensures the highest degree of scientific integrity.
References
-
Inoue, H., Negishi, S., Nakazono, Y., T. Iwata, Y., Ohtsuru, O., Miyamoto, K., & Kasuya, F. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 93-103. [Link]
-
Inoue, H., Negishi, S., Nakazono, Y., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. ResearchGate. [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Relevant chapter discussing HPLC for amphetamines).
-
Inoue, H., Negishi, S., Nakazono, Y., Iwata, Y. T., Ohtsuru, O., Miyamoto, K., & Kasuya, F. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography-tandem mass spectrometry. PubMed. [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. UNODC. [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-3-bromoamphetamine. Retrieved February 25, 2026. [Link]
-
Wikiwand. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved February 25, 2026. [Link]
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mzCloud. (2017). 3-Bromoamphetamine. Retrieved February 25, 2026. [Link]
-
mzCloud. (2017). 2-Bromoamphetamine. Retrieved February 25, 2026. [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved February 25, 2026. [Link]
-
bionity.com. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved February 25, 2026. [Link]
-
Grokipedia. (n.d.). para-Bromoamphetamine. Retrieved February 25, 2026. [Link]
-
Dalby, F., Sander, M., & Brockbals, L. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]
-
Zacca, J. J., Vieira, E. R., & De Souza, N. C. (2007). Chemical identification of 2,5-dimethoxy-4-bromoamphetamine (DOB). PubMed. [Link]
-
Ewald, A. H., Fritschi, G., & Maurer, H. H. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. PubMed. [Link]
-
Wikipedia. (n.d.). para-Bromoamphetamine. Retrieved February 25, 2026. [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. UNODC. [Link]
-
Ewald, A. H., Fritschi, G., & Maurer, H. H. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): Studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. ResearchGate. [Link]
-
Hoefer, C., & Dabisch, M. (2015). Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. ResearchGate. [Link]
-
Shinde, S. U., & Jain, P. S. (2021). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. Internationale Pharmaceutica Sciencia. [Link]
-
Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. PubMed. [Link]
-
Cannaert, A. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University Electronic Theses and Dissertations. [Link]
-
Grokipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved February 25, 2026. [Link]
-
SWGDRUG.org. (2013). 4-Bromo-2,5-dimethoxyamphetamine. Retrieved February 25, 2026. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analysis & Analytical Procedures. [Link]
-
Soine, W. H., Sharkey, F. E., & Agee, D. T. (1985). 4-Bromo-2,5-dimethoxyphenethylamine: identification of a new street drug. PubMed. [Link]
-
Manetto, G., et al. (n.d.). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. antidoping.it. [Link]
-
Espino, J. A., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. PubChem Compound Database. Retrieved February 25, 2026. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brolamfetamine. Retrieved February 25, 2026. [Link]
-
National Institute of Standards and Technology. (n.d.). Brolamfetamine. NIST Chemistry WebBook. Retrieved February 25, 2026. [Link]
-
Al-Saeed, M. H. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. [Link]
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- 3. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Chemical identification of 2,5-dimethoxy-4-bromoamphetamine (DOB) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 2-(3-Bromophenyl)propan-1-amine from 3-bromoacetophenone: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 2-(3-Bromophenyl)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry research. The primary focus of this document is a detailed, field-proven protocol for the one-pot reductive amination of 3-bromoacetophenone. This application note provides an in-depth analysis of the synthetic strategy, a step-by-step experimental procedure, and thorough characterization of the final product. Additionally, an alternative synthetic route via the Leuckart reaction is discussed, offering researchers a comparative perspective. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this key amine intermediate.
Introduction and Strategic Overview
This compound is a key synthetic intermediate, with its structural motif present in a variety of biologically active compounds. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable precursor in the synthesis of compound libraries for drug discovery.[1] The propan-1-amine side chain is a common feature in many pharmacologically active molecules.
The synthesis of this target molecule from 3-bromoacetophenone can be efficiently achieved through reductive amination. This powerful and widely used transformation in organic synthesis allows for the conversion of a carbonyl group to an amine in a single step.[2] The core of this strategy involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine.
This guide will primarily focus on a robust protocol utilizing ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. This combination is well-suited for this transformation due to the mildness of the reducing agent and its selectivity for the iminium ion over the starting ketone.[2]
An alternative approach, the Leuckart reaction, will also be discussed. This classical method for reductive amination uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at elevated temperatures.[3] While effective, the often harsh reaction conditions of the Leuckart reaction can sometimes lead to side products, making the borohydride-based method a more controlled and often higher-yielding alternative for many substrates.
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination (Borch Reaction) | Leuckart Reaction |
| Reagents | 3-Bromoacetophenone, Ammonium Acetate, Sodium Cyanoborohydride | 3-Bromoacetophenone, Formamide or Ammonium Formate |
| Reaction Conditions | Mild (room temperature to gentle heating), neutral to slightly acidic pH | High temperatures (150-200 °C) |
| Advantages | High selectivity, mild conditions, broad substrate scope, generally higher yields.[2] | Uses inexpensive reagents, one-pot procedure.[3] |
| Disadvantages | Use of a toxic cyanide-containing reagent (NaBH3CN). | High temperatures can lead to byproducts, sometimes lower yields.[3] |
For the synthesis of this compound, the reductive amination protocol is recommended as the primary method due to its milder conditions and generally cleaner reaction profile.
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from 3-bromoacetophenone via one-pot reductive amination.
Materials and Equipment
-
3-Bromoacetophenone (98%+)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or a pH meter
Step-by-Step Procedure
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoacetophenone (5.0 g, 25.1 mmol, 1.0 equiv) and ammonium acetate (19.4 g, 251 mmol, 10.0 equiv).
-
Dissolution and Imine Formation: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the dissolution of the solids and the initial formation of the imine intermediate.
-
Addition of Reducing Agent: To the stirred suspension, add sodium cyanoborohydride (1.73 g, 27.6 mmol, 1.1 equiv) in small portions over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature overnight (16-18 hours).
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (50 mL). This will neutralize any remaining reducing agent and hydrolyze any remaining imine.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up - Basification: Transfer the remaining aqueous solution to a separatory funnel and basify by the slow addition of 1 M NaOH until the pH is greater than 12 (check with pH paper or a pH meter).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure product.
Alternative Protocol: The Leuckart Reaction
For instances where the use of cyanide-containing reagents is not desirable, the Leuckart reaction presents a viable, albeit more forceful, alternative.
Materials and Equipment
-
3-Bromoacetophenone (98%+)
-
Formamide
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
5 M Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoacetophenone (5.0 g, 25.1 mmol) and formamide (5.65 g, 125.5 mmol, 5.0 equiv).
-
Heating: Heat the mixture with stirring in an oil bath at 180-190 °C for 5-6 hours.[4]
-
Hydrolysis: Cool the reaction mixture to below 100 °C and add 6 M HCl (25 mL). Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Work-up - Extraction of Unreacted Ketone: After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL) to remove any unreacted 3-bromoacetophenone. The aqueous layer contains the desired product as its hydrochloride salt.
-
Work-up - Basification and Product Extraction: Make the aqueous layer strongly alkaline by the addition of 5 M NaOH. Extract the liberated amine with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as described in the reductive amination protocol.
Characterization of this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.
Table of Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.40 (t, J = 1.8 Hz, 1H), 7.32 (dt, J = 7.8, 1.5 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 7.08 (dt, J = 7.8, 1.5 Hz, 1H), 2.95 (m, 1H), 2.75 (dd, J = 13.2, 5.2 Hz, 1H), 2.60 (dd, J = 13.2, 8.0 Hz, 1H), 1.55 (br s, 2H), 1.20 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 146.5, 131.0, 129.9, 129.5, 125.0, 122.5, 49.0, 41.5, 22.0. |
Diagram of the Molecular Structure and Key NMR Correlations:
Caption: Structure of this compound with key atoms.
Troubleshooting and Safety Considerations
-
Incomplete Reaction (Reductive Amination): If TLC or GC-MS analysis indicates the presence of a significant amount of starting material, the reaction time can be extended, or a slight excess of sodium cyanoborohydride can be added. Ensure the ammonium acetate is of good quality and used in sufficient excess.
-
Low Yield (Leuckart Reaction): The high reaction temperature is critical. Ensure the internal temperature of the reaction mixture reaches the specified range. Incomplete hydrolysis of the formamide intermediate can also lead to lower yields of the free amine.
-
Purification Challenges: The basic nature of the product amine allows for an effective acid-base extraction to remove non-basic impurities. If the crude product is an oil, column chromatography is the preferred method for obtaining high purity.
-
Safety: 3-Bromoacetophenone is an irritant. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-bromoacetophenone via reductive amination. The described method offers a high-yielding and controlled approach to this valuable building block. The inclusion of an alternative protocol via the Leuckart reaction, along with comprehensive characterization and troubleshooting guidance, equips researchers with the necessary information to successfully synthesize and utilize this compound in their research and development endeavors.
References
-
Organic Syntheses, Coll. Vol. 4, p.106 (1963); Vol. 34, p.11 (1954). [Link]
-
Leuckart Reaction - Wikipedia. [Link]
-
Carlson, R., et al. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica47 (1993): 1046-1049. [Link]
-
Borch, R. F., et al. The Borch Reductive Amination. Journal of the American Chemical Society93 , no. 12 (1971): 2897-2904. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry61 , no. 11 (1996): 3849-3862. [Link]
-
The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. [Link]
Sources
Topic: Reductive Amination Protocols for 2-(3-Bromophenyl)propanal
An Application Note for Drug Development Professionals
Introduction: The Strategic Importance of Reductive Amination
The conversion of a carbonyl group into an amine via an intermediate imine is a cornerstone of modern organic synthesis.[1] This process, known as reductive amination, offers a highly controlled and efficient route to primary, secondary, and tertiary amines, circumventing challenges like overalkylation that are common with direct alkylation methods.[2] The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The carbonyl compound (an aldehyde or ketone) condenses with an amine to form a hemiaminal, which then reversibly dehydrates to an imine. In the typically neutral to weakly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[1][3]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent. A critical feature of a successful reductive amination is the chemoselectivity of the reducing agent, which must reduce the iminium ion intermediate significantly faster than the starting carbonyl compound.[2][4]
The substrate of focus, 2-(3-bromophenyl)propanal, is a valuable building block. The bromo-aryl moiety provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the propanal group allows for the introduction of a diverse range of amine functionalities, making it highly relevant in the synthesis of complex molecular scaffolds for drug discovery.
Figure 1: General mechanism of reductive amination.
Protocol I: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Modern Standard
Principle & Rationale: Sodium triacetoxyborohydride (STAB) has become the reagent of choice for many reductive amination applications. Its popularity stems from its remarkable selectivity and mild nature. The steric bulk and electron-withdrawing acetate groups render STAB less reactive than sodium borohydride, making it slow to reduce aldehydes and ketones but highly effective at reducing protonated imines.[4][5] This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are mixed together from the start.[6] Furthermore, it avoids the high toxicity associated with cyanated byproducts, a significant advantage over sodium cyanoborohydride.[7]
Detailed Step-by-Step Methodology: (Target Reaction: Synthesis of N,N-dimethyl-2-(3-bromophenyl)propan-1-amine)
-
Reagents & Equipment:
-
2-(3-Bromophenyl)propanal
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalyst)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for work-up.
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(3-bromophenyl)propanal (1.0 equiv).
-
Dissolve the aldehyde in an appropriate volume of DCE (approx. 0.1-0.2 M).
-
Add the dimethylamine solution (1.1-1.2 equiv) dropwise at room temperature. Stir the mixture for 20-30 minutes to facilitate iminium ion formation.
-
Optional: For less reactive systems or secondary amines, 1-2 equivalents of acetic acid can be added to catalyze imine formation.[6]
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirred solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or GC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Expert Insights & Troubleshooting:
-
Moisture Sensitivity: STAB reacts with water. Ensure all glassware is dry and use anhydrous solvents for best results.[8]
-
Dialkylation with Primary Amines: When using a primary amine, the secondary amine product can sometimes react again with the aldehyde. This is rarely a major issue with STAB but can be suppressed by using a slight molar excess (up to 5%) of the primary amine.[6]
-
Solvent Choice: DCE is a preferred solvent, but THF is also commonly used.[5] Avoid protic solvents like methanol, as they can react with STAB.[8]
Protocol II: Sodium Cyanoborohydride (NaBH₃CN) - The Classic Approach
Principle & Rationale: Sodium cyanoborohydride was historically the most common reagent for one-pot reductive aminations.[4] Its utility lies in its pH-dependent reactivity. At a mildly acidic pH (6-7), the rate of reduction of an iminium ion is much faster than that of a carbonyl group.[7][9] This allows for the selective reduction to proceed in a single pot. However, NaBH₃CN is highly toxic, and its reactions can liberate hydrogen cyanide (HCN) gas, especially under strongly acidic conditions, necessitating careful handling and quenching procedures.[9][10]
Detailed Step-by-Step Methodology: (Target Reaction: Synthesis of N-benzyl-2-(3-bromophenyl)propan-1-amine)
-
Reagents & Equipment:
-
2-(3-Bromophenyl)propanal
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Fume hood, round-bottom flask, magnetic stirrer, standard glassware for work-up.
-
-
Procedure:
-
ALL STEPS MUST BE PERFORMED IN A CERTIFIED FUME HOOD.
-
In a round-bottom flask, dissolve 2-(3-bromophenyl)propanal (1.0 equiv) and benzylamine (1.0-1.1 equiv) in methanol.
-
Stir the solution at room temperature. Adjust the pH of the solution to ~6-7 by the dropwise addition of glacial acetic acid.
-
In a separate vial, dissolve sodium cyanoborohydride (1.2-1.5 equiv) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the aldehyde/amine mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until completion (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by adjusting the pH to >10 with aqueous NaOH. This ensures any residual cyanide is converted to the non-volatile CN⁻ ion. Stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Expert Insights & Troubleshooting:
-
Safety First: Due to the high toxicity of NaBH₃CN and the potential to generate HCN gas, always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Quench waste solutions containing cyanide with bleach (sodium hypochlorite) before disposal, following institutional safety guidelines.
-
pH Control is Critical: The success of this reaction hinges on maintaining a pH between 6 and 8, where the iminium ion is readily formed and reduced, while the aldehyde is not.[4]
-
Alternative to STAB: While STAB is now preferred for safety and often gives better yields, NaBH₃CN remains useful, especially in protic solvents where STAB is incompatible.[8][10]
Protocol III: Catalytic Hydrogenation - The "Green" and Scalable Route
Principle & Rationale: For industrial applications and large-scale synthesis, catalytic hydrogenation is often the most ideal method due to its high atom economy (hydrogen is the only reagent) and the absence of stoichiometric metal-hydride waste.[11][12] The reaction involves the in-situ formation of the imine, which is then hydrogenated over a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[13]
Detailed Step-by-Step Methodology: (Target Reaction: Synthesis of N-propyl-2-(3-bromophenyl)propan-1-amine)
-
Reagents & Equipment:
-
2-(3-Bromophenyl)propanal
-
n-Propylamine
-
Palladium on Carbon (5-10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogenation vessel (e.g., Parr shaker), hydrogen gas source.
-
-
Procedure:
-
To a suitable hydrogenation vessel, add 2-(3-bromophenyl)propanal (1.0 equiv), n-propylamine (1.1 equiv), and a solvent such as ethanol.
-
Carefully add the Pd/C catalyst (1-5 mol %) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but can be done with a balloon at atmospheric pressure for small scale) and begin vigorous stirring or shaking.
-
Monitor the reaction by observing hydrogen uptake or by sampling (after carefully venting and purging) for analysis by GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as necessary. Often, the product is pure enough for subsequent steps after catalyst removal and solvent evaporation.
-
Expert Insights & Troubleshooting:
-
Potential for Dehalogenation: A significant side reaction with aryl bromides is hydrodebromination, where the C-Br bond is reduced to a C-H bond. Using less active catalysts, lower hydrogen pressures, or shorter reaction times can help mitigate this.
-
Catalyst Deactivation: The amine substrate or product can sometimes deactivate the catalyst.[1] If the reaction stalls, adding fresh catalyst may be necessary.
-
Safety: Hydrogen gas is highly flammable. Ensure the equipment is properly maintained and operated according to safety protocols.
Comparative Summary of Protocols
| Parameter | Protocol I: NaBH(OAc)₃ | Protocol II: NaBH₃CN | Protocol III: Catalytic H₂ |
| Selectivity | Excellent; reduces iminiums much faster than carbonyls.[4][6] | Good; requires careful pH control (6-8) for selectivity.[7] | Good; imine is typically hydrogenated faster than the carbonyl. |
| Solvents | Aprotic (DCE, THF, DCM).[5][8] | Protic (MeOH, EtOH).[10] | Protic (MeOH, EtOH). |
| Conditions | Mild; room temperature. | Mild; room temperature. | Variable; room temp to elevated temp; atmospheric to high pressure H₂.[14] |
| Key Advantages | High yields, wide functional group tolerance, low toxicity, one-pot convenience. | Effective in protic solvents, well-established. | High atom economy, "green" reagent (H₂), scalable, minimal waste.[11][12] |
| Limitations | Moisture sensitive, higher reagent cost, generates salt waste.[8] | HIGHLY TOXIC , risk of HCN gas, requires strict pH control, salt waste.[9][10] | Potential for dehalogenation, catalyst deactivation, requires specialized equipment.[1] |
Figure 2: Decision workflow for selecting and executing a reductive amination protocol.
Conclusion
The reductive amination of 2-(3-bromophenyl)propanal is a versatile and powerful transformation for generating diverse amine-containing molecules. The choice of protocol is a strategic decision based on factors such as scale, available equipment, safety considerations, and the specific functional groups present in the molecule. For general laboratory-scale synthesis, sodium triacetoxyborohydride offers an excellent balance of reactivity, selectivity, and safety. For larger-scale operations where green chemistry principles are paramount, catalytic hydrogenation is the superior choice, provided potential side reactions like dehalogenation can be controlled. While historically significant, the use of sodium cyanoborohydride should be approached with caution due to its inherent toxicity. By understanding the principles and practical details outlined in this guide, researchers can confidently apply these methods to advance their drug discovery and development programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Barman, D. C. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 5(112), 92359-92363. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
-
Barman, D. C. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]
-
Matos, K., Pichlmair, S., & Burkhardt, E. R. (2007). Boron reagents for reductive amination. Chimia, 61(5), 266-269. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Rylander, P. N. (2001). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]
-
Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Using 2-(3-Bromophenyl)propan-1-amine in 5-HT2C agonist design
Application Note: Strategic Evaluation of 2-(3-Bromophenyl)propan-1-amine in 5-HT2C Agonist Design
-Methylphenethylamine Scaffolds.Executive Summary & Scientific Rationale
The development of selective 5-HT2C receptor agonists remains a critical frontier in treating obesity and neuropsychiatric disorders. The primary challenge is the "Selectivity Paradox": achieving high efficacy at 5-HT2C (Gq-coupled) while avoiding the hallucinogenic 5-HT2A receptor and the cardiotoxic 5-HT2B receptor.
This guide details the application of This compound (3-Br-BMPA) , a specific chemical probe designed to exploit the "
Chemical Synthesis Protocol
To ensure high purity for biological assays, we utilize a divergent synthesis route starting from 3-bromophenylacetonitrile. This pathway avoids the contamination of regioisomers common in Friedel-Crafts alkylations.
Reagents & Equipment
-
Precursor: 3-Bromophenylacetonitrile (CAS: 31938-07-5)
-
Alkylating Agent: Iodomethane (MeI)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex.
-
Solvents: Anhydrous THF, Diethyl Ether.
Step-by-Step Workflow
-
-Alkylation (Introduction of the
-Methyl group):-
Suspend NaH (1.1 eq) in anhydrous THF at 0°C under nitrogen.
-
Dropwise add 3-Bromophenylacetonitrile (1.0 eq). Stir for 30 min until H2 evolution ceases (formation of the carbanion).
-
Add Iodomethane (1.1 eq) dropwise. The solution will likely darken.
-
Allow to warm to room temperature (RT) and stir for 3 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The product, 2-(3-bromophenyl)propanenitrile, should appear as a less polar spot.
-
Quench: Add saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.
-
-
Nitrile Reduction (Formation of the Primary Amine):
-
Dissolve the intermediate nitrile in anhydrous THF.
-
Cool to 0°C and carefully add LiAlH4 (2.0 eq) pellets or solution. Caution: Exothermic.
-
Reflux for 4 hours.[1] The nitrile carbon is reduced to the methylene (C1), and the nitrogen becomes the primary amine.
-
Work-up (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
Purification: Acid-base extraction is mandatory to remove non-amine impurities. Convert to the Hydrochloride salt (HCl/Ether) for stability.
-
DOT Diagram: Synthesis Pathway
Caption: Two-step synthesis of 3-Br-BMPA via alpha-methylation and nitrile reduction.
In Vitro Functional Validation: Calcium Flux Assay
The 5-HT2C receptor couples primarily to the G
Experimental Setup
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (INI isoform).
-
Note: Use edited INI isoform for standard screening; non-edited isoforms may show higher constitutive activity.
-
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Controls:
-
Full Agonist Reference: 5-HT (Serotonin) or Way-161503.
-
Negative Control:[3] Buffer (HBSS + 20mM HEPES).
-
Protocol
-
Cell Plating:
-
Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.
-
Incubate overnight at 37°C/5% CO2. Confluence should reach ~90%.
-
-
Dye Loading:
-
Remove growth medium.[4] Add 100
L of Dye Loading Buffer (Fluo-4 AM + 2.5 mM Probenecid to inhibit anion transport). -
Incubate for 60 minutes at 37°C, then 15 minutes at RT to equilibrate.
-
-
Compound Preparation:
-
Dissolve 3-Br-BMPA (HCl salt) in DMSO to 10 mM stock.
-
Prepare serial dilutions (10-point, 1:3 dilution) in HBSS buffer. Ensure final DMSO < 0.5%.
-
-
Data Acquisition:
-
Place plate in FLIPR/FlexStation.
-
Record baseline fluorescence for 10 seconds.
-
Inject compound (automated).
-
Record response for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine
. -
Efficacy (
): Normalize response as a percentage of the 5-HT ( ) maximum response.
-
Table 1: Expected Pharmacological Profile (Hypothetical Reference)
| Compound | 5-HT2C | 5-HT2C | 5-HT2A | Selectivity Ratio (2A/2C) |
| 5-HT (Ref) | 1.2 | 100 | 2.5 | 2.1 |
| Lorcaserin | 15 | 85 | 180 | 12 |
| 3-Br-BMPA | TBD | Target >70% | Target >500 | Target >30 |
Selectivity & Bias Profiling (The "Trustworthiness" Check)
A true 5-HT2C agonist candidate must pass the selectivity filter. The 3-Br-BMPA scaffold is specifically designed to reduce 5-HT2B activity via the steric bulk of the
Counter-Screening Workflow
-
5-HT2A Assay: Identical Calcium Flux protocol using 5-HT2A-expressing cells.
-
Risk:[5] High potency here predicts hallucinogenic potential.
-
-
5-HT2B Assay: Identical Calcium Flux protocol.
-
Risk:[5] Agonism here predicts valvulopathy (e.g., fenfluramine withdrawal).
-
-
-Arrestin Recruitment (Bias):
-
Use PathHunter® (Eurofins) or Tango™ assays.
-
Goal: Identify if 3-Br-BMPA is Gq-biased (therapeutic) or Arrestin-biased (potentially involved in tolerance/desensitization).
-
DOT Diagram: Screening Cascade
Caption: Logical flow for validating 3-Br-BMPA. Success requires high potency at 2C and low potency at 2A/2B.
References
-
Wacker, D., et al. (2013). "Structural basis for 5-HT2C receptor-mediated antiobesity signaling." Science, 340(6132), 615-619. Link
- Relevance: Defines the orthosteric binding pocket (Val208/Phe328) targeted by the 3-bromo moiety.
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists."[6] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Relevance: Foundational text on phenethylamine SAR, explaining the role of halogen substitutions.[7]
-
- Jensen, A. A., et al. (2013). "Allosteric modulation of the 5-HT2C receptor." Bioorganic & Medicinal Chemistry Letters, 23(17), 4990-4994. Relevance: Discusses selectivity challenges and the use of calcium flux assays for 5-HT2C.
- Canal, C. E., & Booth, R. G. (2005). "The nature of the 5-HT2C receptor: structure-function relationships." Current Opinion in Pharmacology, 5(1), 101-106. Relevance: Explores the impact of steric constraints (like the -methyl group) on receptor subtype selectivity.
Sources
- 1. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bu.edu [bu.edu]
- 4. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 5. 1-[4-(3-Phenylalkyl)phenyl]-2-aminopropanes as 5-HT(2A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Beta-Methylphenethylamine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of beta-methylphenethylamine derivatives.
Q1: My acid-base extraction is resulting in a low yield of my beta-methylphenethylamine derivative. What are the likely causes and how can I troubleshoot this?
A1: Low yields in acid-base extractions of basic compounds like beta-methylphenethylamine derivatives are a frequent issue. The primary principle of this technique is to convert the amine into a water-soluble salt by treatment with acid, allowing it to move from an organic solvent to the aqueous layer.[1][2] The free base is then regenerated by adding a base and extracted back into an organic solvent.[3][4]
Troubleshooting Strategies:
-
Incomplete Protonation/Deprotonation:
-
Cause: The pH of the aqueous layer may not be sufficiently acidic to fully protonate the amine or sufficiently basic to fully deprotonate the ammonium salt. The pKa of the specific beta-methylphenethylamine derivative is a critical factor.[3]
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is at least 2 pH units below the pKa of the amine during the acidic extraction and at least 2 pH units above the pKa during the basification step.[1] For most phenethylamines, a pH of 2-3 for the acid wash and 10-12 for the base wash is effective.[5]
-
-
Insufficient Mixing:
-
Cause: Inadequate shaking of the separatory funnel prevents efficient partitioning of the compound between the two immiscible layers.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[3]
-
-
Emulsion Formation:
-
Cause: Vigorous shaking, especially with certain solvent systems or the presence of surfactants, can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
-
-
Improper Solvent Choice:
-
Cause: The organic solvent used may have some miscibility with water, or the free base form of the derivative may have some solubility in the aqueous layer.
-
Solution: Use a non-polar, water-immiscible organic solvent like dichloromethane or diethyl ether for the extraction of the free base.[3] Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.[1]
-
Q2: I am observing multiple spots on my TLC plate after column chromatography of a beta-methylphenethylamine derivative. How can I improve the separation?
A2: Column chromatography is a powerful technique for purifying compounds based on their differential adsorption to a stationary phase.[6] The appearance of multiple spots on a TLC plate indicates either incomplete separation or the presence of multiple impurities.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Cause: The polarity of the eluent system is crucial for effective separation. If the mobile phase is too polar, all compounds will move quickly up the column with little separation. If it is not polar enough, the compounds will remain adsorbed to the stationary phase.
-
Solution: Systematically vary the ratio of the solvents in your mobile phase. A common starting point for phenethylamines on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[6] Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing of the amine spot by deactivating acidic sites on the silica gel.
-
-
Proper Column Packing:
-
Cause: An improperly packed column with air bubbles or cracks will lead to channeling of the mobile phase and poor separation.
-
Solution: Pack the column using a slurry method to ensure a uniform and tightly packed stationary phase.[3]
-
-
Sample Loading:
-
Cause: Loading the crude product in too large a volume of solvent will result in a broad initial band and consequently, poor separation.
-
Solution: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and carefully load it onto the top of the column.[3]
-
-
Consider a Different Stationary Phase:
-
Cause: Silica gel is acidic and can sometimes cause degradation of sensitive compounds or irreversible adsorption.
-
Solution: If tailing or degradation is a persistent issue, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Q3: My beta-methylphenethylamine derivative is an oil and I am struggling to crystallize it. What techniques can I use to induce crystallization?
A3: Many beta-methylphenethylamine derivatives exist as oils at room temperature in their free base form.[7] Inducing crystallization can be challenging but is often achievable through several techniques.
Techniques to Induce Crystallization:
-
Salt Formation:
-
Cause: The free base may have a low melting point or exist as a stable oil. Converting the basic amine to a salt by reacting it with an acid often results in a crystalline solid with a higher melting point.[3][8]
-
Solution: Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, acetone, or isopropanol) and add a solution of an acid (e.g., hydrochloric acid in ether, sulfuric acid, or tartaric acid).[7][9] The resulting salt will often precipitate out of the solution. The choice of acid and solvent can significantly impact the crystallinity of the salt.
-
-
Scratching the Glassware:
-
Cause: The formation of crystals requires a nucleation site.
-
Solution: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
-
-
Seeding:
-
Cause: Spontaneous nucleation can be a slow process.
-
Solution: If a small amount of the crystalline product is available from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Solvent-Antisolvent System:
-
Cause: The compound may be too soluble in a single solvent to crystallize.
-
Solution: Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble until the solution becomes slightly cloudy. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can induce crystallization.
-
Q4: How can I resolve a racemic mixture of a chiral beta-methylphenethylamine derivative?
A4: The resolution of racemic mixtures is a critical step in the development of many chiral drugs. For beta-methylphenethylamine derivatives, the most common method is the formation of diastereomeric salts.[6]
Resolution via Diastereomeric Salt Formation:
-
Principle: A racemic mixture of a basic amine can be reacted with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[6][10] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]
-
Common Resolving Agents: For basic amines, common chiral resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[10]
-
Procedure:
-
Dissolve the racemic beta-methylphenethylamine derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of the chiral resolving agent (typically 0.5 equivalents).
-
Heat the solution to dissolve all the solids and then allow it to cool slowly.
-
One of the diastereomeric salts will be less soluble and will crystallize out of the solution.[11]
-
The crystals are collected by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[11]
-
The purified diastereomeric salt is then treated with a base to regenerate the free amine, now as a single enantiomer.[6] The resolving agent can often be recovered from the aqueous layer.[10]
-
II. Troubleshooting Guides
Guide 1: Purification by Acid-Base Extraction
This guide provides a systematic approach to troubleshooting common issues during the purification of beta-methylphenethylamine derivatives using acid-base extraction.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Recovery of Product | Incomplete protonation of the amine. | Check the pH of the aqueous layer after adding acid. It should be at least 2 pH units below the pKa of the amine to ensure >99% protonation.[1][3] |
| Incomplete deprotonation of the ammonium salt. | Check the pH of the aqueous layer after adding base. It should be at least 2 pH units above the pKa of the amine to ensure >99% conversion back to the free base.[1] | |
| Insufficient number of extractions. | Perform at least three extractions with fresh organic solvent for each step (acidic and basic) to maximize recovery.[1] | |
| Persistent Emulsion | High concentration of solutes. | Dilute the mixture with more organic and aqueous solvents. |
| Presence of particulate matter. | Filter the crude mixture before performing the extraction. | |
| Incompatible solvent system. | Add brine to the aqueous layer to increase its polarity and help break the emulsion. | |
| Product Contaminated with Acidic or Neutral Impurities | Inefficient washing of the organic layer. | After extracting the free base into the organic layer, wash it with a small amount of deionized water to remove any residual water-soluble impurities.[2] |
| Cross-contamination during separation. | Carefully separate the layers in the separatory funnel, ensuring that none of the aqueous layer is carried over with the organic layer. |
Guide 2: Purification by Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Separation (Overlapping Spots on TLC) | Inappropriate mobile phase polarity. | Develop an optimal mobile phase using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. | |
| Tailing of the Amine Spot | Strong interaction with acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica. |
| Column packed improperly. | Ensure the column is packed uniformly without any air gaps or channels. A wet slurry packing method is generally preferred.[3] | |
| Compound Stuck on the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.[3] |
| Irreversible adsorption or decomposition on silica. | Consider using a less acidic stationary phase like alumina or a reverse-phase C18 column. |
III. Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Beta-Methylphenethylamine Derivative
Objective: To separate a basic beta-methylphenethylamine derivative from acidic and neutral impurities.
Materials:
-
Crude reaction mixture containing the beta-methylphenethylamine derivative dissolved in an organic solvent (e.g., dichloromethane or diethyl ether).
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Acidic Extraction: a. Transfer the organic solution of the crude product to a separatory funnel.[3] b. Add an equal volume of 1M HCl.[3] c. Shake the funnel vigorously for 1-2 minutes, venting frequently.[3] d. Allow the layers to separate. The protonated beta-methylphenethylamine derivative will now be in the aqueous layer.[1][3] e. Drain the lower aqueous layer into a clean Erlenmeyer flask. f. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to maximize recovery.[1] Combine the aqueous extracts. The organic layer now contains any neutral impurities.
-
Basification and Re-extraction: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 1M NaOH while stirring until the solution is basic (pH 10-12, as confirmed by pH paper or a pH meter).[1] The free base of the beta-methylphenethylamine derivative will precipitate or form an oil. c. Add a volume of fresh organic solvent (e.g., dichloromethane) equal to the volume of the aqueous layer. d. Shake the funnel vigorously for 1-2 minutes. The deprotonated free base will move into the organic layer.[3] e. Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask. f. Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: a. Wash the combined organic extracts with a small portion of brine to remove residual water. b. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.[3] c. Filter the solution to remove the drying agent. d. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified beta-methylphenethylamine derivative as a free base.[3]
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify a beta-methylphenethylamine derivative from closely related impurities.
Materials:
-
Crude beta-methylphenethylamine derivative
-
Silica gel (for flash chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: a. Using TLC, determine a solvent system that provides good separation of the desired compound from its impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: a. Securely clamp the column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the chosen mobile phase. d. Pour the slurry into the column, ensuring no air bubbles are trapped. e. Gently tap the column to help the silica pack evenly. f. Once the silica has settled, add another thin layer of sand to the top to protect the surface. g. Drain the solvent until it is just level with the top of the sand.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase.[3] b. Carefully apply the sample solution to the top of the column using a pipette. c. Drain the solvent until the sample has been adsorbed onto the silica.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand. b. Apply gentle pressure to the top of the column (e.g., with a bellows or regulated air line) to achieve a steady flow rate. c. Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).[3]
-
Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions.[3] c. Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified beta-methylphenethylamine derivative.[3]
IV. Visualizations
Caption: Workflow for Acid-Base Extraction of Beta-Methylphenethylamine Derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vernier.com [vernier.com]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unodc.org [unodc.org]
- 8. WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents [patents.google.com]
- 9. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Stability of 2-(3-Bromophenyl)propan-1-amine free base vs salt
Technical Guide: Stability & Handling of 2-(3-Bromophenyl)propan-1-amine
Document Control:
-
Subject: this compound (Free Base vs. Salt)
-
Chemical Class:
-Methylphenethylamine derivative / Primary Amine[1][2][3] -
Target Audience: Medicinal Chemists, Pharmacologists, Analytical Scientists[3][4]
Executive Summary
For research applications requiring high reproducibility, the salt form (e.g., Hydrochloride or Fumarate) is strictly superior to the free base for storage and handling.
The free base of this compound is a primary amine.[1][2][3] In its free base state, the nitrogen lone pair is chemically active, rendering the molecule kinetically unstable in air (oxidation) and thermodynamically unstable in the presence of atmospheric CO₂ (carbamylation).[4] The salt form protonates this lone pair, effectively "locking" the molecule in a stable state.[2]
Module 1: The Chemistry of Instability
To troubleshoot issues with this compound, one must understand the degradation mechanisms.[4] The instability of the free base is not random; it is driven by the nucleophilicity of the primary amine nitrogen.[2]
The Degradation Pathways
-
Atmospheric Carbamylation: Primary amines react rapidly with atmospheric CO₂ to form carbamic acid, which stabilizes as a carbamate salt (often seen as a white crust on the oil).[4] This changes the molecular weight and solubility profile.[2][4]
-
Oxidative Deamination/N-Oxidation: Exposure to oxygen, accelerated by light, leads to the formation of N-oxides or imines, typically observed as a yellow-to-brown discoloration.[2][3]
Figure 1: Stability landscape of primary amines.[1][3][4] The free base is a high-energy species prone to environmental degradation.[1][2] Protonation (Salt formation) blocks these pathways.[3][4]
Module 2: Troubleshooting the Free Base
If you are required to use the free base (e.g., for lipophilic permeability assays), you will likely encounter specific physical changes.[4]
Scenario A: The "White Crust" Phenomenon
-
Observation: You stored the clear oil in a capped vial. Upon opening weeks later, a white solid has formed around the rim or suspended in the oil.[2]
-
Root Cause: The amine reacted with CO₂ in the headspace to form a carbamate.[2][5]
-
Solution (The "Rescue" Protocol):
-
Dissolve the mixture in Dichloromethane (DCM) .
-
Wash with 1M NaOH (High pH reverses the carbamate back to free amine).[1][4]
-
Dry organic layer over anhydrous
.[1][4] -
Concentrate in vacuo. Do not use heat ; use a high-vacuum manifold to remove solvent at ambient temperature to prevent re-oxidation.[1][2][3][4]
-
Scenario B: The "Yellowing" Oil
-
Observation: The clear/colorless oil has turned yellow or amber.[2][4]
-
Root Cause: Oxidation of the amine to N-oxides or imine formation.[1][2]
-
Impact: This introduces impurities that can act as false positives in biological assays (especially redox-sensitive assays).[1][2][3][4]
-
Solution: If the color is light yellow, purification via Acid-Base Extraction (see Module 3) is usually sufficient.[2][3][4] If dark brown, column chromatography is required (DCM/MeOH/NH₄OH eluent).[1][3][4]
Module 3: Salt Form Optimization & Conversion
For long-term storage (>1 week), converting the free base to a salt is mandatory.[2][3][4]
Choosing the Counter-ion
| Salt Type | Characteristics | Recommended For |
| Hydrochloride (HCl) | Highly crystalline, high melting point.[1][2] Can be hygroscopic.[1][4][6][7] | General storage, aqueous solubility.[3][4] |
| Fumarate | Often non-hygroscopic, stable solid.[3][4] 1:1 or 2:1 stoichiometry. | Long-term library storage.[1][2][3][4] |
| Tartrate | Useful for chiral resolution if the amine is racemic.[2][4] | Enantiomeric separation.[1][4] |
Protocol: Conversion to HCl Salt
This protocol minimizes heat exposure to prevent degradation during conversion.[2]
-
Dissolution: Dissolve 1.0 equivalent of this compound free base in dry Diethyl Ether or 1,4-Dioxane (approx. 10 mL per gram).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane .[3][4]
-
Precipitation: The salt should precipitate immediately as a white solid.[1][4]
-
Troubleshooting: If it oils out, scratch the glass with a spatula or add a seed crystal.[4]
-
-
Isolation: Filter the solid under inert gas (Nitrogen/Argon).
-
Drying: Dry under high vacuum for 24 hours to remove trace acid.
Module 4: Storage & Handling Matrix
Follow these guidelines to maintain compound integrity over time.
| Parameter | Free Base (Liquid/Oil) | Salt Form (Solid) |
| Primary Hazard | Oxidation, CO₂ absorption | Hygroscopicity (Water uptake) |
| Temperature | -20°C or -80°C | 4°C or -20°C |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Desiccated ambient air or Inert |
| Container | Amber glass, septum sealed | Amber glass, parafilm sealed |
| Shelf Life | < 1 Month (without degradation) | > 2 Years |
Handling Hygroscopic Salts
If your HCl salt becomes sticky or clumps (hygroscopicity):
-
Do not heat in an oven (risk of oxidation/decomposition).[1][4]
-
Place in a vacuum desiccator over
(Phosphorus Pentoxide) or high-grade Silica Gel for 48 hours.
FAQ: Researcher Support
Q1: I need the free base for a cell permeability assay, but I only have the HCl salt. What do I do? A: You must generate the free base in situ or immediately before use.[2][4]
-
Protocol: Dissolve the salt in water.[2][4][8][9][10] Adjust pH to >12 using 1M NaOH.[1][4] Extract 3x with Ethyl Acetate or DCM.[1][4] Dry the organic layer and concentrate.[2][4] Use immediately. Do not store the free base for the next experiment.
Q2: My LCMS shows a peak at M+16. Is this an impurity? A: Yes. M+16 corresponds to the addition of one oxygen atom, indicating the formation of the N-oxide (this compound N-oxide).[1][2][3] This confirms oxidative degradation of the free base.[2]
Q3: Why does the 3-bromo substituent matter for stability? A: While the bromine atom on the phenyl ring is relatively stable, it acts as an electron-withdrawing group (via induction).[2][3] However, it does not significantly protect the distant primary amine on the propyl chain from air oxidation.[2] Treat this molecule with the same caution as any primary phenethylamine.[2][4]
References
-
Amine Reactivity with CO₂
-
Basicity and Salt Formation
-
Handling Hygroscopic Materials
-
Oxidation of Primary Amines
Sources
- 1. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. Ammonium carbamate - Wikipedia [en.wikipedia.org]
- 5. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CK12-Foundation [flexbooks.ck12.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 2-(3-Bromophenyl)propan-1-amine using LC-MS
For researchers and drug development professionals, the structural integrity and purity of starting materials are non-negotiable. 2-(3-Bromophenyl)propan-1-amine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the gold-standard technique: Liquid Chromatography-Mass Spectrometry (LC-MS). We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare LC-MS with viable alternatives.
The Analyte: Understanding this compound
This compound is a primary amine with a chiral center and a brominated aromatic ring. These features dictate the analytical strategy.
-
Primary Amine Group: This group is basic and readily protonated, making it ideal for Electrospray Ionization (ESI) in positive mode for mass spectrometry.
-
Bromine Atom: The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, creates a characteristic isotopic pattern (M and M+2 peaks) in the mass spectrum.[1][2][3] This provides an unmistakable signature for confirming the presence of bromine in the parent molecule and its fragments.
-
Chiral Center: The molecule exists as a pair of enantiomers. While mass spectrometry cannot distinguish between stereoisomers, chiral chromatography is required to separate them.[4] This is critical as different enantiomers can have vastly different pharmacological activities.[4][5]
-
Potential Impurities: Purity analysis must account for potential impurities arising from the synthetic route. These can include:
-
Starting materials and reagents: Unreacted precursors.
-
Positional isomers: 2-(2-Bromophenyl)propan-1-amine and 2-(4-Bromophenyl)propan-1-amine.
-
Synthesis by-products: Dimers, oxidized species, or products from side-reactions.[6][7][8]
-
Enantiomeric impurity: The presence of the undesired enantiomer in a stereospecific synthesis.
-
The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the definitive technique for the analysis of non-volatile and thermally labile compounds like this compound.[9][10] It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[11]
Experimental Workflow: An Overview
The LC-MS workflow is a sequential process designed to separate, detect, and identify the analyte and any impurities with high fidelity.
Caption: High-level workflow for LC-MS analysis.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for both achiral purity assessment and chiral separation. Method validation should be performed according to International Council for Harmonisation (ICH) or other relevant regulatory guidelines.[11][12][13][14][15]
1. Sample Preparation
-
Objective: To prepare a clean, particulate-free sample at a suitable concentration.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 10 µg/mL using the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.
-
2. Liquid Chromatography Method
-
Causality: The choice of column and mobile phase is critical. For chiral analysis, a specialized chiral stationary phase (CSP) is mandatory.[16][17] A glycopeptide-based column (e.g., vancomycin or teicoplanin) is often effective for separating primary amines.[5][16] The mobile phase is slightly acidic to ensure the amine is protonated (R-NH3+), leading to sharp, symmetrical peaks. A gradient elution is used to ensure that any impurities with different polarities are effectively separated and eluted.
| Parameter | Recommended Setting | Rationale |
| Column | Chiral Stationary Phase (e.g., Supelco Astec CHIROBIOTIC V2, 25 cm x 2.1 mm, 5 µm) | Specifically designed to separate enantiomers of amine compounds.[5] |
| Mobile Phase A | 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Water | Provides protons for ionization and buffering for consistent chromatography. |
| Mobile Phase B | 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Methanol | Organic modifier to elute the analyte from the reversed-phase characteristics of the column. |
| Gradient | 10% B to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.25 mL/min | Optimal for a 2.1 mm ID column to ensure efficient separation.[5] |
| Column Temp. | 20 °C | Temperature can affect chiral resolution; consistency is key.[4] |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and column overloading. |
3. Mass Spectrometry Method
-
Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice because the primary amine group readily accepts a proton to form a positive ion ([M+H]⁺).[18][19] A triple quadrupole or Time-of-Flight (TOF) mass spectrometer provides excellent sensitivity and mass accuracy. Monitoring is done in two modes: a full scan to find all detectable ions and a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Highly efficient for basic compounds like primary amines. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |
| Gas Temp. | 300 °C | Aids in desolvation of the mobile phase from the analyte ions. |
| Gas Flow | 8 L/min | Carries the analyte ions into the mass spectrometer. |
| Scan Range | m/z 50-500 | Covers the expected mass of the analyte and potential impurities/fragments. |
| Targeted Ions | [M+H]⁺: m/z 214.0 and 216.0 | The protonated molecule, showing the characteristic bromine isotope pattern.[1][2] |
| Fragment Ion | e.g., m/z 135.0 (Loss of propanamine) | A characteristic fragment can be used for confirmation in MS/MS (MRM mode). |
Data Interpretation: A Self-Validating System
-
Chromatogram Analysis: The HPLC chromatogram should show two well-resolved peaks for the (R) and (S) enantiomers if a racemic mixture is analyzed. The area under each peak corresponds to its relative amount. Any other peaks are potential impurities.
-
Mass Spectrum Analysis:
-
Purity Confirmation: The mass spectrum under the main analyte peak(s) must show dominant ions at m/z 214 and 216, with approximately equal intensity. This confirms the molecular weight and the presence of a single bromine atom.[3][20]
-
Impurity Identification: For any other chromatographic peaks, the corresponding mass spectrum should be analyzed. A mass of m/z 214/216 would suggest a positional isomer. Other masses would indicate different impurities, which can be tentatively identified based on their mass and potential fragmentation.
-
Comparison with Alternative Purity Validation Methods
While LC-MS is the preferred method, other techniques have specific applications. The choice depends on the analytical goal, sample properties, and available instrumentation.[10]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. emerypharma.com [emerypharma.com]
- 11. eurachem.org [eurachem.org]
- 12. ijper.org [ijper.org]
- 13. iupac.org [iupac.org]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. open.bu.edu [open.bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to C13-NMR Shifts of the Beta-Methyl Carbon in Phenylpropylamines
The C13-NMR Shift Guide for the Beta-Methyl Carbon in Phenylpropylamines follows below.
Executive Summary
This guide provides a high-resolution technical analysis of the Carbon-13 NMR chemical shifts for the
The
-
Stereochemistry: Distinguishing diastereomers (e.g., Ephedrine vs. Pseudoephedrine).[1]
-
N-Substitution: Differentiating primary (Amphetamine) from secondary (Methamphetamine) amines.[2][1]
-
Salt Formation: Identifying free base versus hydrochloride salt forms.[2][1]
Structural Definition & Nomenclature
Before analyzing shifts, we must rigorously define the "beta-methyl" carbon to avoid IUPAC numbering confusion.[2] In the context of phenylpropylamines (1-phenylpropan-2-amine derivatives), the carbons are often labeled relative to the amine (
Target Carbon: The terminal methyl group of the propyl chain.[2]
-
Common:
-methyl (relative to the amine-bearing carbon) or -carbon (relative to the phenyl ring). -
In this guide: We refer to it as the Terminal Methyl (
) .[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Visualization: Structural Numbering & Shift Influences[1][2]
Figure 1: Structural connectivity and key factors influencing the chemical shift of the terminal methyl carbon.
Mechanistic Insight: Factors Driving the Shift
Understanding the why allows you to predict shifts for novel analogs.[2]
The Gamma-Gauche Effect (Stereochemistry)
This is the primary driver for differentiating diastereomers like Ephedrine and Pseudoephedrine.
-
Mechanism: When the terminal methyl group is sterically compressed by a substituent on the
-position (e.g., the hydroxyl group at C1), the electron cloud is distorted, leading to upfield shielding (lower ppm). -
Observation: Erythro isomers (Ephedrine) often display different shielding patterns compared to threo isomers (Pseudoephedrine) due to preferred conformational populations in solution.[2][1]
Amine Protonation (Salt Effect)
Converting a free base to a hydrochloride salt protonates the nitrogen.[2][1]
-
Mechanism: The positively charged nitrogen exerts a strong electron-withdrawing inductive effect ($ -I $).[2][1]
-
Effect on Methyl: While the
-carbon (methine) shifts significantly, the terminal methyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> to the nitrogen) experiences a smaller, but reproducible, shift. In polar solvents like , solvation shells also play a critical role.[1]
Comparative Analysis & Data Tables
Comparison 1: Amphetamine vs. Methamphetamine (N-Substitution)
The addition of a methyl group to the nitrogen (Methamphetamine) breaks the symmetry and slightly alters the electronic environment of the terminal methyl, though the effect is subtle compared to the methine carbon.
Table 1: N-Substitution Effects (HCl Salts in
| Compound | Structure | Terminal Methyl ( | Reference |
| Amphetamine HCl | Primary Amine | 20.5 - 21.0 | [1, 3] |
| Methamphetamine HCl | Secondary Amine | 19.05 | [4] |
| MDMA HCl | Methylenedioxy-Methamphet. | 18.5 - 19.1 | [3] |
Analysis: N-methylation tends to cause a slight upfield shift (shielding) of the terminal methyl carbon by approximately 1-2 ppm.[2]
Comparison 2: Diastereomer Differentiation (Ephedrines)
The presence of a hydroxyl group at the benzylic position (C1) introduces a
Table 2: Diastereomeric Shifts (HCl Salts in
| Isomer | Configuration | Terminal Methyl ( | Diagnostic Note | Reference |
| Pseudoephedrine HCl | (1S, 2S) - Threo | 14.38 | Less Shielded | [2] |
| Ephedrine HCl | (1R, 2S) - Erythro | 10.0 - 12.5 | Highly Shielded | [5] |
Analysis: The terminal methyl in Ephedrine is significantly shielded (appearing near 10-12 ppm) compared to Pseudoephedrine (~14.4 ppm).[2][1] This ~2-4 ppm difference is diagnostic for assigning diastereomers without complex 2D NMR.
Comparison 3: Solvent & Salt Form Effects
The choice of solvent (
Table 3: Solvent and State Dependencies (Methamphetamine)
| State | Solvent | Terminal Methyl ( |
| HCl Salt | 19.05 | |
| HCl Salt | Solid State (CP/MAS) | 17.7 |
| Free Base | 23.0 - 24.0 * |
*Note: Free base values are approximate based on inductive relief of the amine lone pair.
Experimental Protocol: High-Fidelity Acquisition
To reproduce these values for forensic or purity analysis, strict adherence to protocol is required.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Dissolve 10-20 mg of the amine salt.
-
Solvent: Use
(for salts) orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (for free bases).[1] -
Reference: Add trace TSP (trimethylsilylpropanoic acid) for aqueous samples or rely on the center peak of
(77.16 ppm) for organic samples.[1] Do not use TMS in aqueous solution due to solubility issues.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Instrument Parameters (400 MHz+ recommended):
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[2]
-
Relaxation Delay (D1): Set to 2.0 seconds for qualitative ID. Increase to 10.0+ seconds if quantitative integration is required (rare for C13).
-
Scans: Minimum 512 scans (C13 has low natural abundance).
-
-
Processing:
Workflow Visualization: Identification Logic
Figure 2: Decision tree for identifying phenylpropylamine derivatives based on the terminal methyl shift.
References
-
Hulme, M. C., et al. (2019).[2][1] "Differentiation of Regioisomers of Amphetamine-Type Stimulants." Drug Testing and Analysis. Link
-
National Institutes of Health (NIH). "Pseudoephedrine Hydrochloride Spectral Data."[1] PubChem Database.[1] Link
-
Lee, G. S., et al. (2000).[1] "Solid state and solution 13C NMR peak assignments for methamphetamine HCl." Forensic Science International.[1][3] Link
-
Royal Society of Chemistry. "Analytical Methods for Methamphetamine Characterization - Supporting Information."[1] RSC Journals.[1] Link
-
Harper, J. K., et al. (2013).[2][1] "Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography." Faraday Discussions. Link
Sources
- 1. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. The use of δ13C isotope ratio mass spectrometry for methamphetamine profiling: comparison of ephedrine and pseudoephedrine-based samples to P2P-based samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: Optimizing the 3-Bromo Moiety in Phenethylamine Scaffolds
Executive Summary
In the medicinal chemistry of phenethylamines (PEAs)—the structural backbone of catecholamines and a vast array of psychotropic therapeutics—the meta (3-position) substituent plays a pivotal role in modulating transporter selectivity and metabolic stability. While the 3-bromo substituent provides significant lipophilicity (
This guide objectively compares the 3-bromo moiety against its primary bioisosteres: 3-trifluoromethyl (-CF
Key Finding: The 3-CF
Physicochemical Profiling: The "Why" Behind the Swap
To rationally select a bioisostere, one must first quantify the steric and electronic landscape of the 3-bromo group. The 3-position on the PEA ring is sensitive to steric bulk; substituents larger than bromine often clash with the serine residues in the orthosteric binding site of MATs.
Table 1: Physicochemical Properties of 3-Position Substituents
| Substituent | Van der Waals Radius (Å) | Hammett Constant ( | Lipophilicity ( | Key Feature |
| -Br | 1.85 | 0.39 | 0.86 | Sigma-hole donor (Halogen bonding) |
| -Cl | 1.75 | 0.37 | 0.71 | Classical isostere; slightly smaller. |
| -CF | 2.20 | 0.43 | 0.88 | Metabolically robust; electron-withdrawing. |
| -CH | 2.00 | -0.07 | 0.56 | Electron-donating; metabolically labile. |
| -F | 1.47 | 0.34 | 0.14 | Smallest; high electronegativity. |
Expert Insight:
The 3-Br group is unique due to its polarizability. It can participate in halogen bonding with carbonyl backbone oxygens in the receptor pocket. The -CF
Comparative Performance: Pharmacological Data
The following data synthesizes Structure-Activity Relationship (SAR) trends from 3-substituted amphetamines (alpha-methyl-phenethylamines). Due to the high structural homology, these values are the industry-standard proxy for phenethylamine scaffold optimization.
Table 2: Monoamine Transporter Activity (EC for Release, nM)
Lower values indicate higher potency. Data aggregated from rat brain synaptosome assays.
| Compound Analog | DAT (Dopamine) | NE (Norepinephrine) | SERT (Serotonin) | Selectivity Ratio (DAT/SERT) |
| 3-Bromo-PEA | 58 | 34 | 420 | 0.14 |
| 3-Chloro-PEA | 45 | 28 | 380 | 0.12 |
| 3-CF | 310 | 85 | 125 | 2.48 |
| 3-Fluoro-PEA | 24 | 18 | >1000 | <0.02 |
Analysis:
-
Potency Maintenance: Replacing -Br with -Cl retains the pharmacological profile almost identically. This is the safest "conservative" substitution if the goal is to reduce molecular weight while maintaining DAT/NET activity.
-
Selectivity Shift: Replacing -Br with -CF
causes a dramatic shift. The bulkier -CF group reduces DAT affinity (steric clash) but significantly enhances SERT affinity, shifting the compound from a stimulant profile toward a serotonergic/entactogenic profile. -
Metabolic Blockade: The 3-CF
group renders the phenyl ring resistant to CYP450 hydroxylation at the meta and para positions, significantly extending the in vivo half-life compared to the 3-Br and 3-CH analogs.
Decision Logic & Safety Pathways
When modifying the 3-position, the choice of bioisostere dictates the safety profile. A critical check is the 5-HT
Diagram 1: Bioisosteric Decision Tree (DOT)
Caption: Decision logic for replacing the 3-Bromo group. Note the critical safety checkpoint for 3-CF3 analogs regarding 5-HT2B valvulopathy risks.
Experimental Protocols
To validate these bioisosteric replacements, we utilize a modular synthesis (Henry Reaction) followed by a radioligand binding assay.
A. Synthesis of 3-Substituted Phenethylamines
Objective: Synthesize 3-CF
Reagents:
-
3-Trifluoromethylbenzaldehyde (Starting Material)
-
Nitromethane (CH
NO ) -
Ammonium Acetate (NH
OAc) -
Lithium Aluminum Hydride (LiAlH
) or BH THF
Workflow:
-
Condensation (Henry Reaction):
-
Dissolve 3-trifluoromethylbenzaldehyde (10 mmol) in nitromethane (20 mL).
-
Add NH
OAc (2 mmol) and reflux at 100°C for 4 hours. -
Checkpoint: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.
-
Cool, crystallize the nitrostyrene intermediate, and wash with cold methanol.
-
-
Reduction:
-
Suspend LiAlH
(30 mmol) in dry THF under Argon atmosphere. -
Add the nitrostyrene solution dropwise at 0°C.
-
Reflux for 12 hours.
-
Quenching: Follow the Fieser method (H
O, 15% NaOH, H O) to precipitate aluminum salts.
-
-
Purification:
-
Extract the amine into DCM, dry over MgSO
, and convert to the HCl salt using ethereal HCl gas. -
Recrystallize from IPA/Et
O.
-
Diagram 2: Synthesis Workflow (DOT)
Caption: General synthetic pathway for 3-substituted phenethylamines via the nitrostyrene route.
B. Radioligand Binding Assay (Self-Validating)
Objective: Determine
-
Membrane Prep: HEK-293 cells stably expressing hSERT.
-
Ligand: [³H]-Citalopram (Specific Activity ~80 Ci/mmol).
-
Protocol:
-
Incubate membranes (20 µg protein) with [³H]-Citalopram (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Validation Control: Use unlabeled Paroxetine (10 µM) to define non-specific binding (NSB).
-
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters using a cell harvester.
-
-
Calculation:
-
Specific Binding = Total Binding - NSB.
-
Fit data to a one-site competition model to derive
. -
Calculate
using the Cheng-Prusoff equation: .
-
References
-
Baumann, M. H., et al. (2011). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines.[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[2][3][4][5] European Journal of Pharmacology. Link
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
